molecular formula C11H17Cl3N2 B6156021 1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 2460749-29-3

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B6156021
CAS No.: 2460749-29-3
M. Wt: 283.6
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Description

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with a pyrrolidine ring structure substituted with a 2-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride
  • 1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride

Uniqueness

1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity for molecular targets, making it distinct from its isomers.

Properties

CAS No.

2460749-29-3

Molecular Formula

C11H17Cl3N2

Molecular Weight

283.6

Purity

0

Origin of Product

United States

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